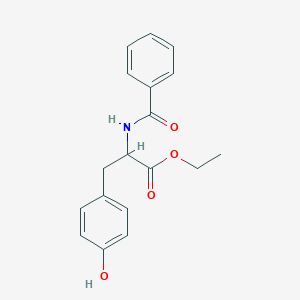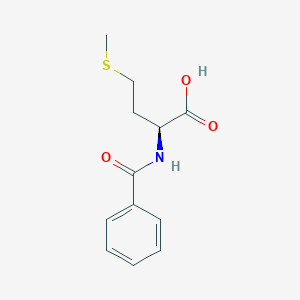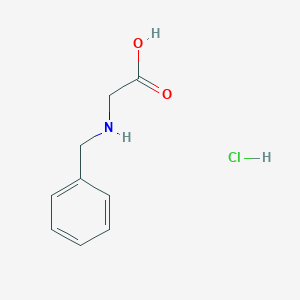
Ácido aminomalónico
Descripción general
Descripción
El ácido aminomalónico es un aminoácido no proteico natural que se detectó por primera vez en 1984 en hidrolisados alcalinos de proteínas . Se ha aislado de proteínas en cultivos de Escherichia coli y placas ateroscleróticas humanas . El compuesto es conocido por sus posibles propiedades de unión al calcio debido a la parte de ácido malónico .
Aplicaciones Científicas De Investigación
El ácido aminomalónico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido aminomalónico implica su función como precursor en la síntesis de α-aminoácidos. La descarboxilación del ácido aminomalónico genera intermedios planares, que luego se someten a protonación enantioselectiva . Este proceso está facilitado por interacciones no covalentes, incluidos los enlaces de hidrógeno, las interacciones π–π y las fuerzas de dispersión, entre el grupo benzamida adaptado en los ácidos aminomalónicos y el catalizador ácido quiral .
Análisis Bioquímico
Biochemical Properties
Aminomalonic acid acts as a strong inhibitor of L-asparagine synthetase from Leukemia 5178Y/AR and mouse pancreas in vitro . This suggests that Aminomalonic acid can interact with enzymes such as L-asparagine synthetase, potentially altering their activity and influencing biochemical reactions .
Cellular Effects
For instance, it could impact cell signaling pathways, gene expression, and cellular metabolism that involve L-asparagine synthetase .
Molecular Mechanism
The molecular mechanism of Aminomalonic acid primarily involves its inhibitory action on L-asparagine synthetase . It may exert its effects at the molecular level through binding interactions with this enzyme, leading to its inhibition . This could result in changes in gene expression and other downstream effects .
Metabolic Pathways
Aminomalonic acid is involved in metabolic pathways as an endogenous metabolite
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido aminomalónico se puede sintetizar mediante varios métodos. Un método notable implica la descarboxilación de ésteres aminomalónicos, que introduce cadenas laterales mediante sustitución . Otro método es la descarboxilación electroquímica de derivados del ácido N-acetilamino malónico en condiciones de reacción de Hofer-Moest . Este proceso implica descarboxilación anódica-eterificación intramolecular en un medio acuoso sin adición de base .
Métodos de producción industrial
El uso de catalizadores reciclables y condiciones de reacción simples hace que estos métodos sean adecuados para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido aminomalónico experimenta diversas reacciones químicas, entre ellas:
Descarboxilación: Esta reacción es fundamental para la síntesis de α-aminoácidos a partir del ácido aminomalónico.
Reactivos y condiciones comunes
Descarboxilación: Catalizada por ácidos fosfóricos espirocíclicos quirales, a menudo en una solución etérea.
Sustitución: Utiliza ésteres aminomalónicos y varios nucleófilos.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen una amplia gama de derivados de aminoácidos naturales y no naturales, como aquellos con diversas cadenas alquílicas, grupos funcionales insaturados y etiquetas isotópicas .
Comparación Con Compuestos Similares
El ácido aminomalónico es único debido a su parte de ácido malónico, que confiere propiedades de unión al calcio. Los compuestos similares incluyen:
Ácido malónico: El compuesto principal, que carece del grupo amino.
Ácido aminocaproico: Un agente antifibrinolítico utilizado en medicina.
Ácido aminosalicílico: Utilizado en el tratamiento de la tuberculosis.
El ácido aminomalónico destaca por su doble función como aminoácido y ácido dicarboxílico, lo que lo convierte en un compuesto versátil en diversas aplicaciones científicas e industriales .
Propiedades
IUPAC Name |
2-aminopropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINBYESILADKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147777 | |
| Record name | Aminomalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminomalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1068-84-4 | |
| Record name | Aminomalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminomalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopropanedioic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminomalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminomalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminomalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aminomalonic acid acts as a potent in vitro inhibitor of L-asparagine synthetase, an enzyme crucial for asparagine synthesis. [] This inhibition is formally competitive with L-aspartic acid, suggesting Ama occupies the enzyme's active site. [] This interaction disrupts asparagine synthesis, potentially impacting cellular processes dependent on this amino acid. []
A: While a strong in vitro inhibitor, unmodified Ama proves ineffective in vivo. [] This is likely due to its inherent instability and rapid metabolism within the body, preventing it from reaching its target enzyme in sufficient concentrations. []
A: Researchers are investigating "prodrug" approaches, designing precursors that can be metabolized into Ama in vivo. [] These precursors, like the diamide, diester, and keto acid forms, aim to overcome Ama's instability and enhance delivery to L-asparagine synthetase. []
ANone: Aminomalonic acid, with the molecular formula C3H5NO4 and a molecular weight of 119.08 g/mol, is characterized by a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and another carboxyl group (-COOH). This structure distinguishes it as the α-amino acid analogue of malonic acid.
A: Aminomalonic acid exhibits a tendency to decarboxylate upon heating. [] This thermal instability is influenced by the presence of other compounds. For instance, while aminomalonic acid alone decarboxylates between 112-138°C, its complex with β-alanine undergoes this reaction at a slightly lower temperature range (115-133°C). [] This highlights the impact of chemical environment on Ama's stability.
A: Interestingly, aminomalonic acid demonstrates selective complex formation with specific amino acids. [] While it doesn't form complexes with α-alanine, dl-α-amino-n-butyric acid, or several others, it readily forms a stable 1:1 solid complex with β-alanine. []
A: While aminomalonic acid itself might not be directly employed as a catalyst, its decarboxylation reaction catalyzed by serine hydroxymethyltransferase is noteworthy. Contrary to initial findings, this reaction proceeds stereospecifically. [, ] The newly introduced hydrogen in the glycine product occupies the 2-pro-S position, suggesting the pro-R carboxy group is preferentially removed. []
A: While the provided abstracts do not detail specific computational studies, the structure-activity relationships of Ama derivatives, particularly in the context of L-asparagine synthetase inhibition and sweet taste perception, are active research areas. [, ] These studies could involve computational modeling to understand and predict the activity of novel Ama analogues.
A: Modifications to the aminomalonic acid structure significantly impact its biological activity. For example, esterification of aminomalonic acid with various alcohols, particularly in the context of L-aspartyl-aminomalonic acid diesters, profoundly influences their sweetness potency. []
A: Among the synthesized diesters, the trans-2-methyl-cyclohexyl, methyl diester, the 2,6-dimethyl-cyclohexyl, methyl diester, and the fenchyl, methyl diester stand out with remarkable sweetness exceeding sucrose by factors of 5000, 5000, and 20,000 respectively. [] These findings underscore the significant impact of structural modifications on the taste properties of Ama derivatives.
A: While the exact mechanism remains to be fully elucidated, the structure-taste relationship studies suggest the specific spatial arrangement and hydrophobicity conferred by the C-terminal ester moieties play a crucial role in eliciting the intense sweet taste perception. []
A: Aminomalonic acid's instability, particularly its susceptibility to decarboxylation, poses challenges for its formulation and in vivo applications. [] Research on its prodrugs, specifically the diester and diamide forms, aims to address this limitation by enhancing its stability and bioavailability. []
A: Although challenging, the enzymatic synthesis of sweet aminomalonyl dipeptide esters, like (R)-Ama-(S)-Phe-OMe and (R)-Ama-(S)-Phe-OEt, provides a promising avenue for formulating Ama derivatives as sweeteners. [] Overcoming the solubility challenges associated with specific isomers, like Z-(R)-Ama(OBzl)-(S)-Phe-OMe, is crucial for developing stable and practical formulations. []
ANone: The provided abstracts primarily focus on the fundamental chemical and biochemical properties of aminomalonic acid, without explicitly addressing SHE regulations. Given its classification as a research chemical, specific SHE guidelines might not be as extensive compared to commercially available pharmaceuticals.
A: The PK/PD profile of aminomalonic acid, particularly its absorption, distribution, metabolism, and excretion (ADME), is an active area of research. Its instability in biological systems poses a significant challenge to accurately determining its ADME properties. []
A: Studies on rat tissues reveal that L-aspartyl-DL-aminomalonic acid methyl fenchyl diester, a sweet dipeptide derivative, undergoes enzymatic breakdown into L-aspartate, glycine, glutamate, alanine, and fenchyl alcohol. [] This breakdown involves peptidases, esterases, transaminases, and decarboxylases, highlighting the complex metabolic pathways involved in processing Ama-containing compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















